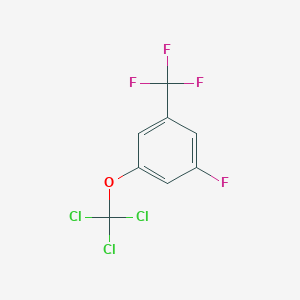
1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene
Vue d'ensemble
Description
1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene, also known as FTM, is a fluorinated aromatic compound with a wide range of applications in scientific research and laboratory experiments. FTM has a unique structure that allows it to be used in a variety of ways, including as a reagent, as a catalyst, and as a solvent. FTM has been used in a wide range of studies, from medicinal chemistry to environmental studies, and its versatility has made it a popular choice for researchers.
Applications De Recherche Scientifique
1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It has also been used as a catalyst for various reactions, including the synthesis of heterocyclic compounds and the synthesis of polymers. Additionally, this compound has been used as a solvent in various studies, including the synthesis of organic compounds and the dissolution of solids.
Mécanisme D'action
1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene has a unique structure that allows it to interact with other molecules in different ways. It has been found to act as a Lewis acid, which is a molecule that can accept electrons from other molecules. This allows it to act as a catalyst in various reactions, such as the formation of new bonds or the breaking of existing bonds. Additionally, this compound can act as a Lewis base, which is a molecule that can donate electrons to other molecules. This allows it to act as a reagent in various reactions, such as the formation of new bonds or the breaking of existing bonds.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to act as an antioxidant, which can help protect cells from damage caused by free radicals. Additionally, this compound has been found to act as an anti-inflammatory, which can help reduce inflammation in the body. It has also been found to act as an antimicrobial, which can help fight against bacterial and fungal infections. Finally, this compound has been found to act as an analgesic, which can help reduce pain.
Avantages Et Limitations Des Expériences En Laboratoire
1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it a cost-effective choice for researchers. Additionally, this compound has a wide range of applications, which makes it a versatile choice for researchers. However, this compound is also highly reactive, which can make it dangerous to handle in the laboratory. Additionally, this compound is not water-soluble, which can make it difficult to use in some experiments.
Orientations Futures
There are a number of potential future directions for research involving 1-Fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene. One potential direction is to further explore its use as a catalyst in various reactions. Additionally, research could be conducted to explore its potential use as a reagent in the synthesis of various compounds. Furthermore, research could be conducted to explore its potential use as a solvent in various studies. Finally, further research could be conducted to explore its biochemical and physiological effects.
Propriétés
IUPAC Name |
1-fluoro-3-(trichloromethoxy)-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F4O/c9-8(10,11)16-6-2-4(7(13,14)15)1-5(12)3-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXJJJNOCXPAHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(Cl)(Cl)Cl)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




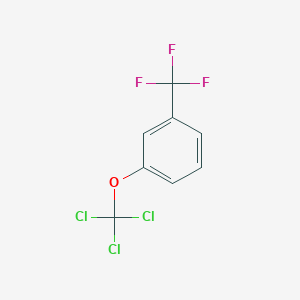
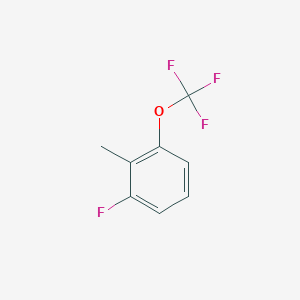
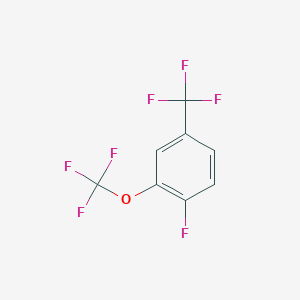
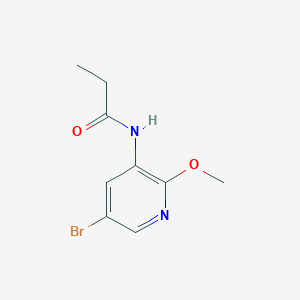
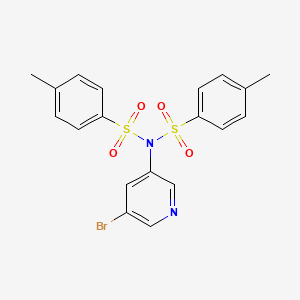
![2-Cbz-2,6-diazaspiro[4.5]decane](/img/structure/B1404506.png)
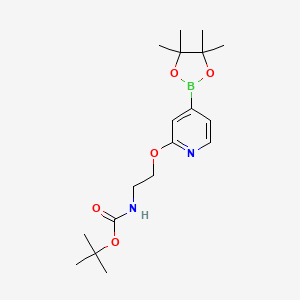
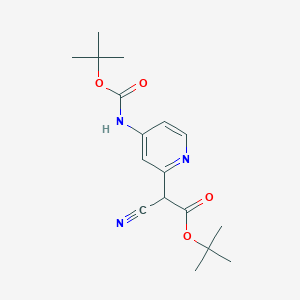

![2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid](/img/structure/B1404511.png)
![Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1404512.png)
![9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B1404513.png)
![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-pyrazole](/img/structure/B1404516.png)